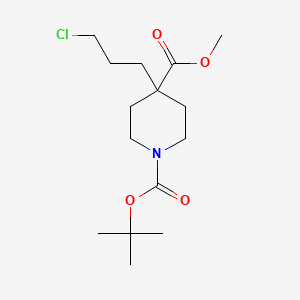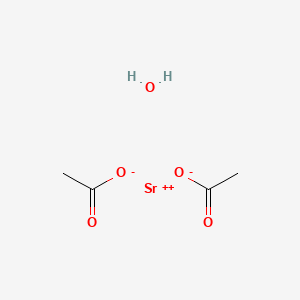
1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and two methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 3,3-dimethoxy-1-methylcyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substituted cyclobutanes with various functional groups depending on the nucleophile used.
- Oxidized derivatives with hydroxyl or carbonyl groups.
- Reduced cyclobutanes with a methyl group replacing the bromomethyl group.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromomethyl group can form a carbocation intermediate, which is then attacked by a nucleophile . In radical reactions, the bromine atom can be abstracted to form a carbon-centered radical, which can undergo further reactions .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-3,3-dimethoxy-1-methylcyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Hydroxymethyl)-3,3-dimethoxy-1-methylcyclobutane: Contains a hydroxymethyl group, making it more hydrophilic.
3,3-Dimethoxy-1-methylcyclobutane: Lacks the bromomethyl group, making it less reactive in certain types of chemical reactions.
Uniqueness: 1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane is unique due to the presence of the bromomethyl group, which imparts higher reactivity in nucleophilic substitution and radical reactions compared to its chloro- and hydroxymethyl analogs. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3,3-dimethoxy-1-methylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-7(6-9)4-8(5-7,10-2)11-3/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUQWBJUUIDCAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(OC)OC)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4S)-3-[(2S)-4-(tert-butylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B8020602.png)



![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B8020634.png)


![7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8020655.png)


![N-[N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)aminocarbonyl]-L-valine lithium salt](/img/structure/B8020665.png)



